molecular formula C9H15N3O3 B3255319 Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate CAS No. 253196-35-9

Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate

Cat. No.: B3255319
CAS No.: 253196-35-9
M. Wt: 213.23 g/mol
InChI Key: CRDNIBNHJMVSLN-UHFFFAOYSA-N
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Description

Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxadiazole precursor. One common method involves the use of tert-butylamidoxime and an appropriate nitrile under catalytic conditions. For instance, p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) can be used as catalysts in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl carbamate group provides stability and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-6-11-7(15-12-6)5-10-8(13)14-9(2,3)4/h5H2,1-4H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDNIBNHJMVSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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